Magurlit

Catalog No.
S611733
CAS No.
78090-19-4
M.F
C32H36ClK3MgNNa3O31
M. Wt
1176.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magurlit

CAS Number

78090-19-4

Product Name

Magurlit

IUPAC Name

magnesium;tripotassium;trisodium;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(carboxymethyl)-2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride

Molecular Formula

C32H36ClK3MgNNa3O31

Molecular Weight

1176.6 g/mol

InChI

InChI=1S/C8H11NO3.4C6H8O7.ClH.3K.Mg.3Na/c1-5-8(12)7(4-11)6(3-10)2-9-5;4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2,10-12H,3-4H2,1H3;4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H;;;;;;;/q;;;;;;3*+1;+2;3*+1/p-8

InChI Key

IVIUVNUZNPMEIH-UHFFFAOYSA-F

SMILES

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+]

Synonyms

magnesium citrate - potassium citrate - pyridoxine HCl - sodium citrate, magnesium citrate, potassium citrate, pyridoxine HCl, sodium citrate drug combination, Magurlit, magurlyt

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+]

Magurlit (CAS 78090-19-4) is a highly specific, multi-component stoichiometric complex comprising magnesium citrate, potassium citrate, sodium citrate, and pyridoxine hydrochloride (Vitamin B6) [1]. With a molecular weight of 1176.6 g/mol and the formula C32H36ClK3MgNNa3O31, it presents as a highly water-soluble crystalline powder [1]. In procurement and formulation contexts, Magurlit is prioritized over generic citrate salts because it functions as an advanced, multi-pathway alkalinizing agent and crystallization inhibitor. It is primarily sourced by pharmaceutical and nutraceutical manufacturers to develop broad-spectrum urological therapeutics, where precise urine pH control and simultaneous metabolic oxalate reduction are required [2].

Substituting Magurlit with simple potassium citrate (e.g., Urocit-K) or basic sodium bicarbonate fails because single-salt alkalinizers only adjust pH and do not address calcium oxalate nucleation or endogenous oxalate metabolism [1]. Furthermore, attempting to physically dry-mix individual magnesium, potassium, and sodium citrates with vitamin B6 often results in variable dissolution rates, hygroscopic instability, and inconsistent pH buffering. Magurlit’s specific co-crystallized formulation ensures uniform delivery, rapid and predictable achievement of the target litholytic pH (6.5–7.0), and a balanced distribution of the alkali load, preventing the toxic electrolyte spikes associated with single-cation high-dose therapies [2].

Superior Dissolution of Mixed Uric Acid-Calcium Oxalate Calculi

Compared to standard citrate mixtures like the Eisenberg solution, Magurlit demonstrates a unique capacity to dissolve mixed calculi. While standard citrates fail when calcium oxalate is present in significant amounts, Magurlit successfully dissolves urate stones containing up to 15-20% calcium oxalate due to the synergistic inhibitory effects of its magnesium and pyridoxine components [1].

Evidence DimensionMaximum treatable calcium oxalate fraction in mixed stones
Target Compound DataEffective dissolution up to 15-20% calcium oxalate content
Comparator Or BaselineStandard citrate combinations (Eisenberg solution) fail at these concentrations
Quantified DifferenceMagurlit maintains litholytic efficacy in mixed stones where baseline citrates fail.
ConditionsIn vivo litholytic therapy for mixed urate/oxalate calculi.

Formulators targeting broad-spectrum urological treatments must select Magurlit to ensure efficacy in patients with mixed-stone profiles, avoiding the treatment failures common with generic citrates.

Accelerated Attainment of Target Litholytic pH

In comparative evaluations of litholytic agents, Magurlit in its stoichiometric granulate form achieves the critical therapeutic pH window (6.5–7.0) significantly faster than traditional liquid citrate mixtures such as the Eisenberg solution [1]. The specific co-formulation ensures rapid, uniform dissolution and predictable buffering capacity, eliminating the prolonged dose-titration periods required by older formulations [1].

Evidence DimensionTime to reach target litholytic pH levels
Target Compound DataAccelerated, stable pH attainment
Comparator Or BaselineEisenberg solution (prolonged and variable pH adjustment)
Quantified DifferenceShorter titration time required for Magurlit to stabilize urine pH.
ConditionsOral administration of standardized doses for urine alkalinization.

Procurement for acute litholytic applications requires a compound that provides rapid, reliable buffering without prolonged dose-titration periods.

Dual-Action Oxalate Mitigation via Pyridoxine and Magnesium

Unlike pure potassium citrate, which only addresses pH and citrate excretion, Magurlit actively modulates oxalate levels. The incorporated pyridoxine HCl reduces endogenous hepatic oxalate synthesis, while the magnesium citrate component competitively binds urinary oxalate [1]. This dual mechanism prevents the secondary precipitation of calcium oxalate during aggressive alkalinization, a common risk when using single-salt therapies [1].

Evidence DimensionMechanism of oxalate reduction
Target Compound DataDual-pathway (metabolic reduction + competitive binding)
Comparator Or BaselinePotassium citrate monotherapy (pH adjustment only)
Quantified DifferenceProvides comprehensive calcium oxalate prophylaxis absent in single-salt therapies.
ConditionsSystemic metabolism and renal excretion pathways.

Buyers developing comprehensive nephrolithiasis prophylactics should prioritize Magurlit to address both uric acid and calcium oxalate risk factors simultaneously.

Optimized Cation Distribution for Enhanced Tolerability

High-dose alkalinization with pure potassium citrate carries a risk of hyperkalemia, while sodium bicarbonate risks hypernatremia. Magurlit's specific molecular structure (C32H36ClK3MgNNa3O31) distributes the alkali load across three potassium, three sodium, and one magnesium ion per complex [1]. This stoichiometric balance allows for higher total citrate dosing with a minimized risk of single-cation toxicity compared to pure potassium citrate [1].

Evidence DimensionCation distribution per citrate equivalent
Target Compound Data3 K+ : 3 Na+ : 1 Mg2+ ratio
Comparator Or BaselinePure Potassium Citrate (100% K+ load)
Quantified DifferenceSignificantly reduced potassium load per mole of citrate delivered.
ConditionsHigh-dose oral alkalinization therapy.

For pharmaceutical formulations requiring high-volume buffering, Magurlit offers a superior safety profile, reducing the need for strict electrolyte monitoring.

Formulation of Broad-Spectrum Litholytic Agents

Magurlit is the optimal active pharmaceutical ingredient (API) for manufacturing oral granulates or effervescent tablets aimed at dissolving mixed uric acid and calcium oxalate stones. Its ability to maintain efficacy even when stones contain up to 20% calcium oxalate makes it superior to standard potassium citrate in broad-spectrum urological formulations [1].

Prophylactic Treatments for Gouty Diathesis

In the development of daily therapeutics for patients with high uric acid and oxalate levels, Magurlit provides a unique advantage. The integrated pyridoxine component manages metabolic oxalate production, allowing formulators to create a single-dose prophylactic that addresses both hyperuricosuria and hyperoxaluria simultaneously [2].

Advanced pH Buffering Systems in Medical Nutrition

Magurlit is highly suitable for specialized dietary beverages or medical foods where rapid, stable alkalinization is required. Its balanced distribution of potassium, sodium, and magnesium prevents the gastrointestinal distress and single-electrolyte overload (e.g., hyperkalemia) typically associated with high doses of generic citrate salts [3].

Other CAS

78090-19-4

Dates

Last modified: 07-20-2023

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